triwaglerin
Description
Tiwaglerin is a potent platelet aggregation inducer isolated from the venom of Trimeresurus wagleri (Wagler’s pit viper) . First characterized by Teng et al. (1989), it belongs to the aggregotin family of snake venom proteins, which are non-enzymatic glycoproteins that modulate thrombocyte activity by binding to specific receptors or mimicking endogenous signaling molecules . Its primary mechanism involves interaction with platelet surface receptors, particularly glycoprotein VI (GPVI), to trigger intracellular signaling cascades that lead to platelet activation and aggregation . While its exact molecular weight remains unspecified in available literature, aggregotins typically range between 25–80 kDa, suggesting triwaglerin falls within this spectrum .
Properties
CAS No. |
123759-96-6 |
|---|---|
Molecular Formula |
C12H13NO2 |
Synonyms |
triwaglerin |
Origin of Product |
United States |
Comparison with Similar Compounds
Tiwaglerin shares functional and structural similarities with other snake venom-derived platelet modulators. Below is a detailed comparison:
Structural and Functional Analogues
Key Findings :
- Mechanistic Divergence : While this compound and trimucytin both activate GPVI, trimucytin’s collagen-like structure allows broader receptor cross-reactivity, reducing its specificity compared to this compound .
- Potency Differences : Convulxin, a heterodimeric aggregotin, exhibits higher potency due to its dual-chain structure enhancing receptor binding avidity .
- Functional Antagonists: Bothrojaracin and agretin inhibit platelet aggregation, highlighting the functional diversity within venom toxins despite structural similarities .
Pharmacological and Clinical Relevance
- Tiwaglerin vs. Trimucytin : Both induce aggregation via GPVI, but this compound’s simpler structure (single-chain vs. collagen-like multimer) makes it easier to isolate and study for thrombosis research .
- Therapeutic Potential: Convulxin’s high potency has been leveraged in preclinical studies to model arterial thrombosis, whereas this compound’s moderate activity is used to study transient platelet activation .
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